

# Technical Guide: 2,3-Dihydroxybenzaldehyde Semicarbazone

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 1-(2,3-Dihydroxybenzylidene)semicarbazide |
| CAS No.:       | 106324-34-9                               |
| Cat. No.:      | B11940214                                 |

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Properties, Synthesis, and Pharmacological Applications

## Executive Summary

2,3-Dihydroxybenzaldehyde semicarbazone (2,3-DHBS) is a Schiff base ligand integrating a catechol moiety (2,3-dihydroxybenzene) with a semicarbazone pharmacophore. This compound represents a critical scaffold in medicinal chemistry due to its dual functionality: the catechol group provides potent antioxidant and redox-active capabilities, while the semicarbazone side chain offers versatile metal chelation (ONO donor set) and biological target engagement (e.g., ribonucleotide reductase inhibition).

This guide provides a comprehensive technical analysis of 2,3-DHBS, designed for researchers in drug discovery and coordination chemistry. It covers validated synthesis protocols, structural characterization, metal coordination behaviors, and therapeutic applications.[1]

# Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7][8][9][10][11] Nomenclature and Structure

- IUPAC Name: (2E)-2-[(2,3-dihydroxyphenyl)methylidene]hydrazinecarboxamide
- Molecular Formula:  $C_8H_9N_3O_3$ [2]
- Molecular Weight: 195.18 g/mol [2]
- Key Functional Groups:
  - Catechol (1,2-benzenediol): Redox center, radical scavenger.
  - Azomethine (-CH=N-): Linker, hydrolytically sensitive site.[2]
  - Amide/Urea residue (-NH-CO-NH<sub>2</sub>): Hydrogen bonding donor/acceptor.[2]

## Physical Properties Table

| Property      | Value / Description   | Note   |
|---------------|---|--|
| Appearance    | Crystalline solid (Yellow to Pale Brown)                      | Color deepens upon oxidation or metal chelation.[2]                        |
| Melting Point | 210–220 °C (Decomposition)                                    | Higher than parent aldehyde (104–108 °C) due to H-bonding network.         |
| Solubility    | DMSO, DMF, Hot Ethanol, Methanol                              | Poorly soluble in water, chloroform, diethyl ether.                        |
| pKa Values    | pKa <sub>1</sub> ≈ 7.5 (Phenolic OH), pKa <sub>2</sub> ≈ 11.0 | Catechol protons are acidic; deprotonation facilitates metal binding.      |
| Stability     | Stable in solid state; hydrolyzes in acidic aqueous media.[2] | Store under inert atmosphere to prevent catechol oxidation to quinones.[2] |

# Synthesis & Characterization Protocol

## Reaction Mechanism

The synthesis involves a condensation reaction between 2,3-dihydroxybenzaldehyde and semicarbazide hydrochloride.[2] The reaction is acid-catalyzed (often self-catalyzed or buffered with sodium acetate) and proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

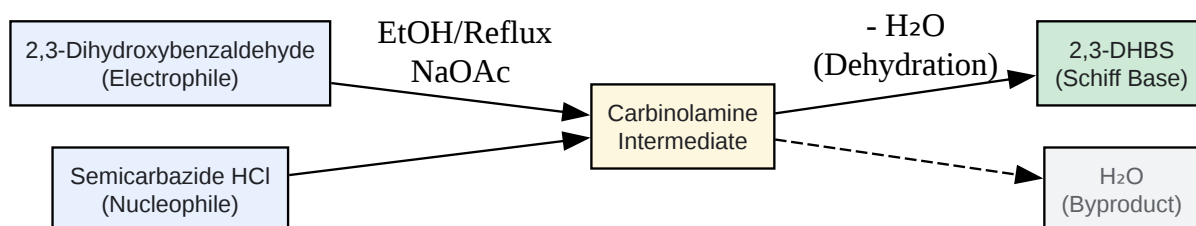


Figure 1: Condensation pathway for 2,3-DHBS synthesis.

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[2]

## Validated Experimental Protocol

Objective: Synthesis of 5.0 g of 2,3-DHBS with >95% purity.

Reagents:

- 2,3-Dihydroxybenzaldehyde (1.0 eq)
- Semicarbazide Hydrochloride (1.1 eq)
- Sodium Acetate (1.1 eq)
- Ethanol (95%)
- Distilled Water[2][3]

Step-by-Step Methodology:

- Preparation of Semicarbazide Solution: Dissolve semicarbazide hydrochloride and sodium acetate in a minimum amount of distilled water.[2] Stir until clear to release the free semicarbazide base.[2]
- Aldehyde Dissolution: In a separate flask, dissolve 2,3-dihydroxybenzaldehyde in warm ethanol (50°C).
- Condensation: Slowly add the aqueous semicarbazide solution to the ethanolic aldehyde solution with constant stirring.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. A precipitate typically begins to form within the first hour.[2]
- Isolation: Cool the reaction mixture to room temperature and then refrigerate (4°C) for 2 hours to maximize yield.
- Purification: Filter the precipitate under vacuum. Wash the cake with:
  - Cold water (2x) to remove salts (NaCl).
  - Cold ethanol (1x) to remove unreacted aldehyde.[2]
  - Diethyl ether (1x) to facilitate drying.[2]
- Drying: Recrystallize from hot ethanol/water (1:1) if necessary, then dry in a vacuum desiccator over CaCl<sub>2</sub>. [2]

## Characterization Checkpoints (Self-Validation)

| Technique        | Diagnostic Signal                                     | Interpretation   |
|------------------|---|--|
| FT-IR            | $\nu(\text{C}=\text{N})$ @ 1600–1620 $\text{cm}^{-1}$ | Confirms imine formation.[2]   |
| FT-IR            | $\nu(\text{C}=\text{O})$ @ 1680–1700 $\text{cm}^{-1}$ | Confirms amide presence (semicarbazone moiety).  |
| $^1\text{H}$ NMR | $\delta$ 8.0–8.5 ppm (s, 1H)                          | Azomethine proton (-CH=N-).<br>Absence of aldehyde CHO ( $\delta$ ~10 ppm) confirms completion.<br>[2] |
| $^1\text{H}$ NMR | $\delta$ 10.0–11.5 ppm (s, 1H)                        | Amide NH proton (exchangeable with $\text{D}_2\text{O}$ ).   |
| UV-Vis           | $\lambda_{\text{max}} \approx$ 320–350 nm             | $n \rightarrow \pi^*$ transitions of the conjugated system.[2]   |

## Coordination Chemistry: The ONO Donor System

2,3-DHBS acts as a tridentate ligand, coordinating to transition metals ( $\text{Cu}^{2+}$ ,  $\text{Ni}^{2+}$ ,  $\text{Co}^{3+}$ ,  $\text{Zn}^{2+}$ ) through the Phenolic Oxygen, Azomethine Nitrogen, and Carbonyl Oxygen. This "ONO" pincer mode creates two stable chelate rings (one 6-membered, one 5-membered).[2]

## Structural Logic of Complexation

- Deprotonation: Coordination usually involves the deprotonation of the phenolic -OH (ortho to imine) and enolization/deprotonation of the amide oxygen, resulting in a neutral or mono-anionic ligand species depending on pH.
- Geometry:
  - Cu(II): Typically Square Planar or Distorted Square Pyramidal.[2]
  - Ni(II): Square Planar (diamagnetic) or Octahedral (paramagnetic, with solvent).

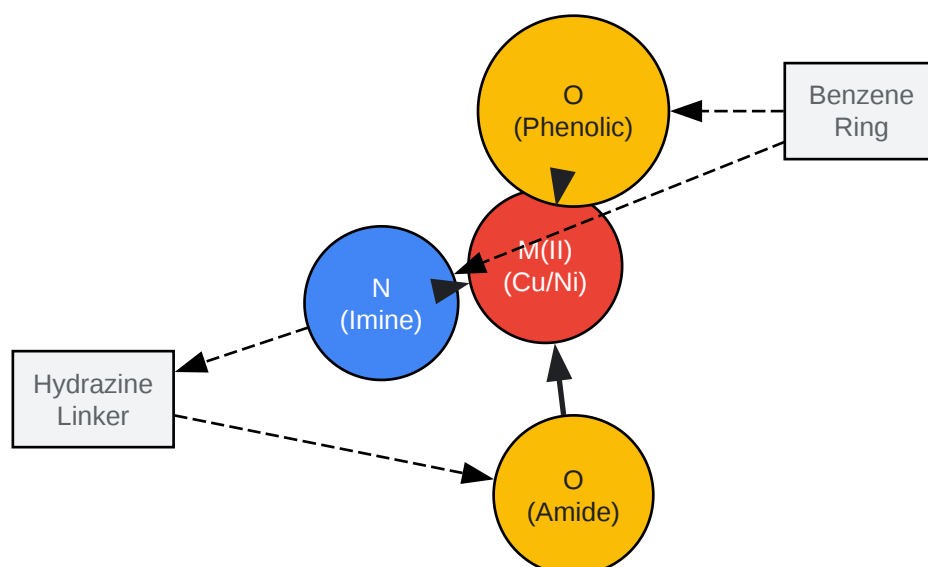


Figure 2: Tridentate ONO coordination mode of 2,3-DHBS.

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## Biological & Industrial Applications[7][13]

### Pharmacological Potential

The 2,3-dihydroxy substitution pattern is biologically privileged.[2]

- **Antioxidant Activity:** The catechol moiety allows 2,3-DHBS to act as a potent radical scavenger, donating hydrogen atoms to neutralize ROS (Reactive Oxygen Species). This is superior to monohydroxy analogs.[2]
- **Anticancer (Ribonucleotide Reductase Inhibition):** Semicarbazones are known inhibitors of ribonucleotide reductase (RNR), the enzyme responsible for DNA synthesis. The iron-chelating ability of 2,3-DHBS (via the catechol siderophore-like mechanism) can starve cancer cells of essential Fe ions required for RNR activity.
- **Antimicrobial:** The uncoordinated ligand and its Cu(II) complexes show activity against *S. aureus* (Gram-positive) and *E. coli* (Gram-negative). The lipophilicity of the Schiff base facilitates membrane permeation, while the metal complex can disrupt cellular respiration.

## Corrosion Inhibition

2,3-DHBS serves as an effective mixed-type corrosion inhibitor for mild steel in acidic media (HCl/H<sub>2</sub>SO<sub>4</sub>).[2]

- Mechanism: Adsorption onto the metal surface via the  $\pi$ -electrons of the benzene ring and lone pairs of N and O atoms.
- Efficiency: The presence of two hydroxyl groups enhances adsorption strength compared to simple benzaldehyde semicarbazone, forming a protective chelate film on the iron surface.

## References

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